molecular formula C19H22N6O B15101948 N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide

N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide

Cat. No.: B15101948
M. Wt: 350.4 g/mol
InChI Key: LQLYPKSUHHYNJP-UHFFFAOYSA-N
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Description

This compound features a benzimidazole core substituted with a methyl group at the 1-position, linked via a methylene bridge to a piperidinecarboxamide moiety. The piperidine ring is further functionalized with a 2-pyrimidinyl group.

Properties

Molecular Formula

C19H22N6O

Molecular Weight

350.4 g/mol

IUPAC Name

N-[(1-methylbenzimidazol-2-yl)methyl]-1-pyrimidin-2-ylpiperidine-3-carboxamide

InChI

InChI=1S/C19H22N6O/c1-24-16-8-3-2-7-15(16)23-17(24)12-22-18(26)14-6-4-11-25(13-14)19-20-9-5-10-21-19/h2-3,5,7-10,14H,4,6,11-13H2,1H3,(H,22,26)

InChI Key

LQLYPKSUHHYNJP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1CNC(=O)C3CCCN(C3)C4=NC=CC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • The benzimidazole-pyrimidine-piperidine triad is a recurring motif in kinase inhibitors (e.g., zongertinib ).
  • Substitution patterns (e.g., trifluoromethylpyridine in Compound 39 ) influence lipophilicity and target affinity.

Pharmacological and Physicochemical Properties

Physicochemical Data

Compound pKa (Predicted) Density (g/cm³) Molecular Weight
N-[(1-Methyl-1H-1,3-benzimidazol-2-yl)methyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide Not reported Not reported ~395 (estimated)
N-(Oxan-4-yl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide 14.94 ± 0.20 1.22 ± 0.1 318.36
Zongertinib Not reported Not reported 561.62

Analysis :

  • The higher pKa of the oxane analog suggests greater basicity compared to the benzimidazole-containing compound, impacting solubility and membrane permeability.
  • Molecular weight differences (e.g., zongertinib at 561.62 vs. ~395 for the target compound) may influence bioavailability and blood-brain barrier penetration.

Research Findings and Clinical Relevance

  • Zongertinib : As a clinical-stage kinase inhibitor, its benzimidazole-pyrimidine scaffold demonstrates efficacy in targeting tyrosine kinases, suggesting analogous mechanisms for the target compound .
  • Imatinib analogs : Patent methods for plasma concentration determination () highlight the importance of pharmacokinetic optimization in structurally related therapeutics.

Unresolved Questions :

  • Direct biological data (e.g., IC₅₀, binding assays) for the target compound are absent in the provided evidence.
  • Comparative studies on metabolic stability or toxicity profiles are needed to prioritize lead candidates.

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